DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for degrading incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase GLP-1 levels, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in type 2 diabetes. []
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9